

# A Technical Guide to p-Methoxycinnamaldehyde: Properties, Synthesis, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *p*-METHOXYCINNAMALDEHYDE

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **p-Methoxycinnamaldehyde** (p-MCA), a naturally occurring aromatic aldehyde found in various plants, including Korean mint (*Agastache rugosa*).<sup>[1]</sup> With its distinct spicy and floral aroma, p-MCA is utilized as a flavoring agent and fragrance.<sup>[2][3]</sup> Beyond its sensory properties, this compound has garnered significant interest in the scientific community for its diverse biological activities, including antiviral and anti-inflammatory effects, positioning it as a valuable molecule in drug discovery and development.<sup>[4]</sup>

## Chemical Identification

**p-Methoxycinnamaldehyde** is identified by several CAS numbers and a variety of synonyms across chemical databases and literature. The trans isomer is the most common form.

- CAS Numbers:
  - 1963-36-6: Commonly used for 4-Methoxycinnamaldehyde.
  - 24680-50-0: Often specifies the (E) or trans isomer.
- IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-enal.

- Synonyms: 4-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde, trans-**p-Methoxycinnamaldehyde**, 3-(4-methoxyphenyl)acrylaldehyde, 3-(4-methoxyphenyl)-2-propenal, para-methoxycinnamaldehyde.

## Physicochemical and Quantitative Data

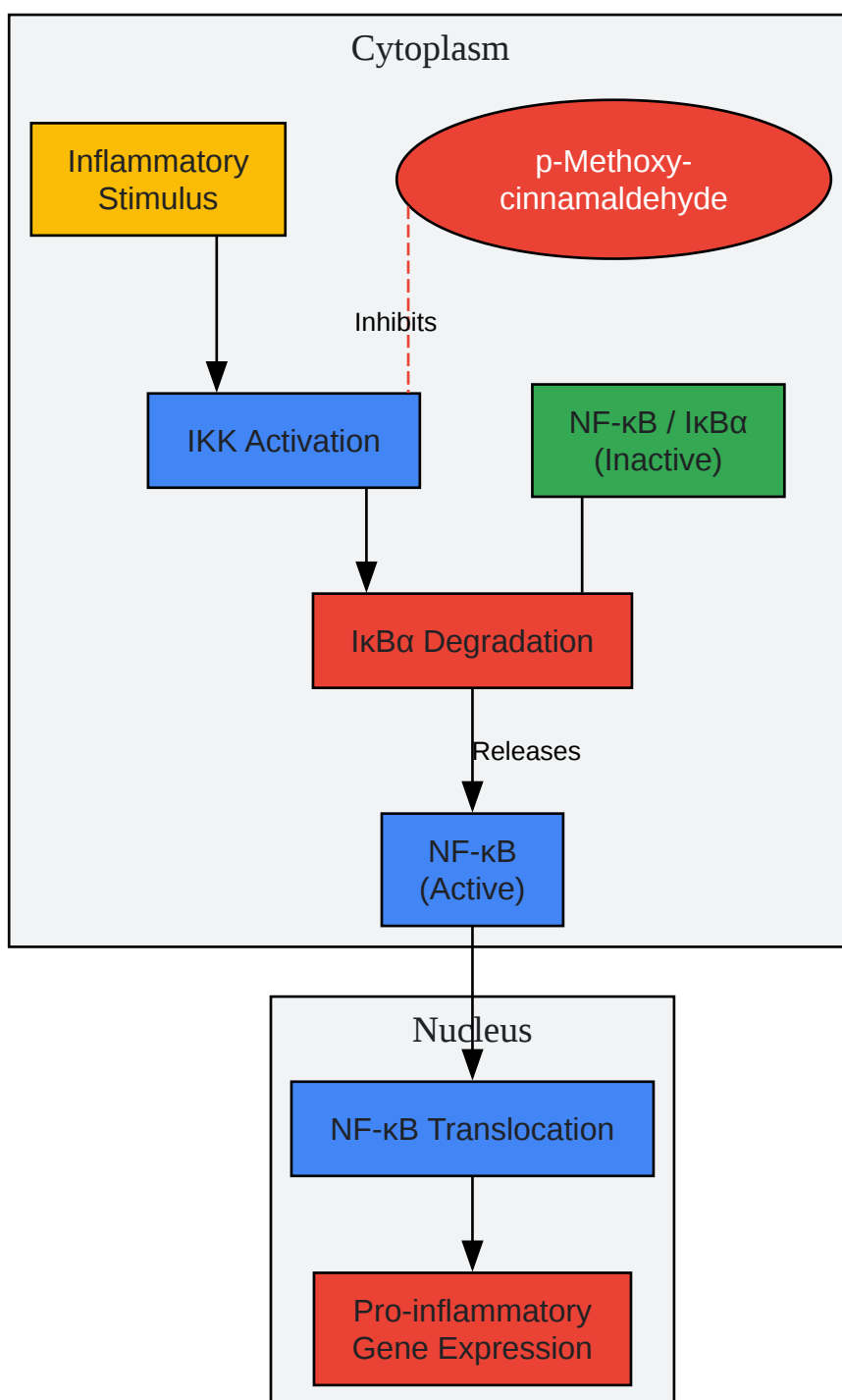
The key properties of **p-Methoxycinnamaldehyde** are summarized in the table below. This data is essential for experimental design, formulation, and quality control.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	
Molecular Weight	162.19 g/mol	
Appearance	White to yellowish crystalline powder or chunks.	
Odor	Spicy, cinnamon, sweet, with cherry and vanilla notes.	
Melting Point	55-60 °C	
Boiling Point	145 °C @ 7 mmHg 160 °C @ 3.00 mm Hg	
Solubility	Insoluble in water; soluble in alcohol, oils, fats, and various organic solvents (Chloroform, DMSO, Acetone).	
Flash Point	110 °C (230 °F) TCC 60 °C (140 °F) - closed cup	
FEMA Number	3567	
Biological Activity (IC <sub>50</sub> )	0.055 µg/mL (inhibition of respiratory syncytial virus cytopathic effect).	

## Biological Activity and Signaling Pathways

Cinnamaldehyde and its derivatives, including p-MCA, modulate several key intracellular signaling pathways critical in inflammation, cancer, and immune response. This activity makes them attractive candidates for therapeutic development.

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of inflammation. Certain cinnamaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting NF- $\kappa$ B activation. This is achieved by preventing the degradation of its inhibitor, I $\kappa$ B $\alpha$ , thus blocking the translocation of NF- $\kappa$ B to the nucleus where it would otherwise activate pro-inflammatory genes.

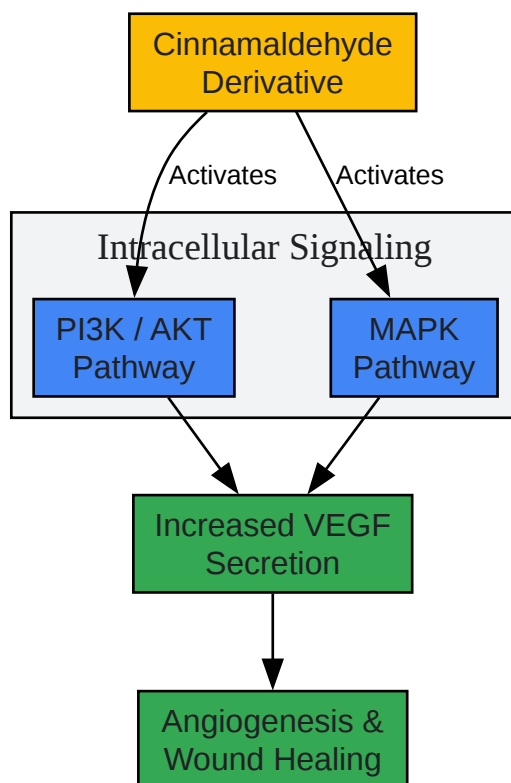


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Fig. 1: Inhibition of the NF-κB pathway by **p-Methoxycinnamaldehyde**.

Cinnamaldehyde has been found to promote angiogenesis, the formation of new blood vessels, by activating the PI3K/AKT and MAPK signaling pathways. This leads to an increase in the

secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates vasculogenesis and angiogenesis. This pro-angiogenic effect is particularly relevant in the context of wound healing.



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Fig. 2: Pro-angiogenic activity via PI3K/MAPK signaling pathways.

## Experimental Protocols

Detailed and reproducible methodologies are crucial for scientific advancement. Below is a representative protocol for the chemical synthesis of **p-Methoxycinnamaldehyde**.

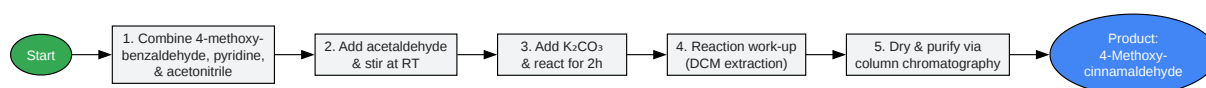
This protocol is based on the condensation reaction between 4-methoxybenzaldehyde (p-anisaldehyde) and acetaldehyde in the presence of a base.

Materials and Reagents:

- 4-Methoxybenzaldehyde (p-Anisaldehyde)
- Acetaldehyde

- Pyridine
- Acetonitrile
- Potassium Carbonate (anhydrous)
- Dichloromethane
- Anhydrous Sodium Sulfate
- Reagents for TLC and column chromatography (e.g., silica gel, petroleum ether, ethyl acetate)

Experimental Workflow:



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Fig. 3: Workflow for the synthesis of 4-Methoxycinnamaldehyde.

Step-by-Step Procedure:

- To a reaction vessel, add 1361 mg of 4-methoxybenzaldehyde.
- Add 5 mL of pyridine and 10 mL of acetonitrile as solvents.
- Begin stirring the mixture at room temperature.
- Slowly add 3 mL of acetaldehyde to the stirring solution.
- Continue stirring at room temperature for 30 minutes.
- Add 1200 mg of potassium carbonate to the mixture to catalyze the condensation.

- Allow the reaction to proceed with continuous stirring at room temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Upon completion, begin the work-up process. Add dichloromethane (DCM) to the mixture and transfer to a separatory funnel.
- Extract the aqueous phase with DCM (e.g., 2 x 10 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude residue by column chromatography on silica gel to obtain the final product, 4-methoxycinnamaldehyde. A yield of approximately 90% has been reported for this method.

## Applications in Drug Development and Research

**p-Methoxycinnamaldehyde** serves as a valuable scaffold and lead compound in medicinal chemistry.

- **Antiviral Research:** Its potent inhibitory activity against the respiratory syncytial virus (RSV) makes it a starting point for the development of new antiviral agents.
- **Anti-inflammatory Agents:** By targeting key inflammatory pathways like NF- $\kappa$ B, it holds potential for developing treatments for inflammatory disorders.
- **Cancer Research:** The broader class of cinnamaldehydes has been studied for anticancer properties, acting on pathways like PI3K/Akt/mTOR and inducing apoptosis. While more research is needed specifically on the p-methoxy derivative, it represents a promising area of investigation.
- **Chemical Synthesis:** It is an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and high-potency sweeteners.

In conclusion, **p-Methoxycinnamaldehyde** is a multifaceted compound with established applications in the flavor and fragrance industry and significant potential in the pharmaceutical sector. Its well-defined chemical properties, accessible synthesis, and potent biological

activities make it a subject of ongoing interest for researchers and drug development professionals.

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## References

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